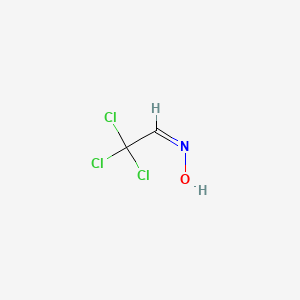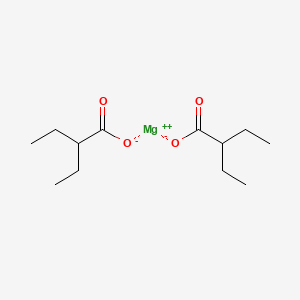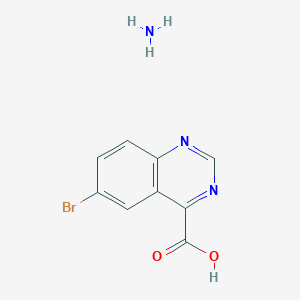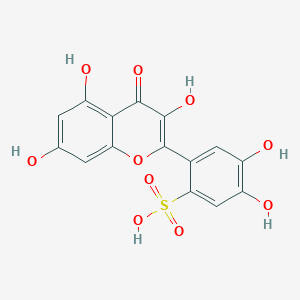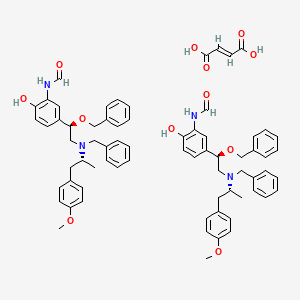
N-(5-((R)-2-(benzyl((R)-1-(4-methoxyphenyl)propan-2-yl)amino)-1-(benzyloxy)ethyl)-2-hydroxyphenyl)formamide hemifumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,O-Dibenzylated formoterol: is a chemical compound with the molecular formula C33H36N2O4 and a molecular weight of 524.6 g/mol . It is an advanced intermediate used in the preparation of formoterol hemifumarate, a potent, selective, and long-acting beta2-adrenoceptor agonist . This compound is known for its role in the synthesis of formoterol, which is widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N,O-Dibenzylated formoterol involves several steps. One common method includes the extraction of the protected (N,O-dibenzylated) formoterol base using ethyl acetate and ammonia . The process typically involves the following steps:
Protection: The formoterol base is protected by benzylation.
Extraction: The protected formoterol base is extracted using a mixture of ethyl acetate and ammonia.
Purification: The extracted compound is purified to obtain N,O-Dibenzylated formoterol.
Industrial Production Methods: Industrial production of N,O-Dibenzylated formoterol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,O-Dibenzylated formoterol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of formoterol derivatives with different functional groups .
Scientific Research Applications
N,O-Dibenzylated formoterol has several scientific research applications, including:
Mechanism of Action
N,O-Dibenzylated formoterol exerts its effects by acting as a beta2-adrenoceptor agonist. It binds to beta2-adrenergic receptors in the smooth muscle of the airways, leading to muscle relaxation and bronchodilation . This mechanism is similar to that of formoterol, which is used to treat asthma and COPD by relaxing the airway muscles and improving airflow .
Comparison with Similar Compounds
Formoterol: A long-acting beta2-agonist used in the treatment of asthma and COPD.
Salmeterol: Another long-acting beta2-agonist with a similar mechanism of action.
Albuterol: A short-acting beta2-agonist used for quick relief of asthma symptoms.
Uniqueness: N,O-Dibenzylated formoterol is unique due to its role as an intermediate in the synthesis of formoterol hemifumarate. Its specific chemical structure allows for the selective and long-acting effects of formoterol, making it a valuable compound in medicinal chemistry and pharmaceutical production .
Properties
Molecular Formula |
C70H76N4O12 |
|---|---|
Molecular Weight |
1165.4 g/mol |
IUPAC Name |
N-[5-[(1R)-2-[benzyl-[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-phenylmethoxyethyl]-2-hydroxyphenyl]formamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/2C33H36N2O4.C4H4O4/c2*1-25(19-26-13-16-30(38-2)17-14-26)35(21-27-9-5-3-6-10-27)22-33(39-23-28-11-7-4-8-12-28)29-15-18-32(37)31(20-29)34-24-36;5-3(6)1-2-4(7)8/h2*3-18,20,24-25,33,37H,19,21-23H2,1-2H3,(H,34,36);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*25-,33+;/m11./s1 |
InChI Key |
KZKVNIHAZLPNQX-DSUHOICQSA-N |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)C[C@@H](C3=CC(=C(C=C3)O)NC=O)OCC4=CC=CC=C4.C[C@H](CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)C[C@@H](C3=CC(=C(C=C3)O)NC=O)OCC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)O)NC=O)OCC4=CC=CC=C4.CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)O)NC=O)OCC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


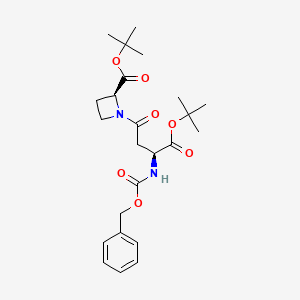
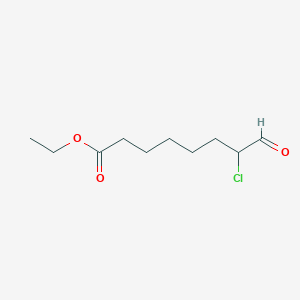


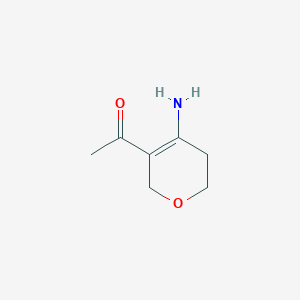
![cis-6A,7,8,10A-Tetrahydro-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-1,3-diol](/img/structure/B13820266.png)
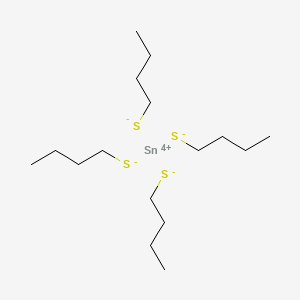

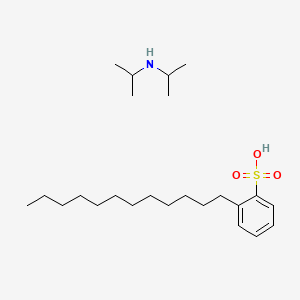
![3-(3-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B13820284.png)
